4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H26BrN3O6 and its molecular weight is 604.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (often referred to as DQP-1105) has garnered attention due to its potential biological activities, particularly in the context of NMDA receptor inhibition and its implications in various pathophysiological conditions. This article explores the biological activity of DQP-1105, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
DQP-1105 acts primarily as an antagonist at NMDA receptors, specifically targeting GluN2C and GluN2D subunits. Research has shown that it possesses a noncompetitive inhibitory mechanism, which is characterized by:
- Voltage Independence : The inhibition does not change with varying concentrations of coagonists like glutamate or glycine.
- Selective Inhibition : It exhibits approximately 50-fold selectivity for GluN2C and GluN2D over other subunits such as GluN2A and GluN2B .
Structure-Activity Relationship
The structural features of DQP-1105 are crucial for its biological activity. The presence of the pyrazole ring and the quinoline moiety contribute significantly to its binding affinity and selectivity for NMDA receptors. Variations in these structures have been linked to differences in inhibitory potency, indicating a strong structure-activity relationship (SAR) that can guide future drug design efforts.
Biological Activities
Case Study 1: NMDA Receptor Inhibition
A study evaluated the effects of DQP-1105 on NMDA receptor-mediated currents and found that it inhibited single-channel currents without altering mean open time or conductance. This supports the hypothesis that DQP-1105 acts at a pregating step in receptor activation .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various derivatives of 4-oxobutanoic acids, certain compounds demonstrated high efficacy against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of DQP-1105 .
Data Tables
Activity Type | Compound | IC50 (μM) | Remarks |
---|---|---|---|
NMDA Receptor Inhibition | DQP-1105 | < 50 | Selective for GluN2C/D receptors |
Antimicrobial Activity | Various | Varies | Effective against Bacillus subtilis (37.6%) |
Tyrosinase Inhibition | Alkyl Derivatives | 102.3 - 244.1 | Structure-dependent activity observed |
属性
IUPAC Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN3O6/c1-39-19-9-11-25(40-2)21(15-19)24-16-23(33-34(24)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-14-18(31)8-10-22(20)32-30(29)38/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,32,38)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLSNSZVWBDQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。